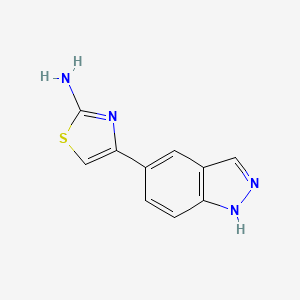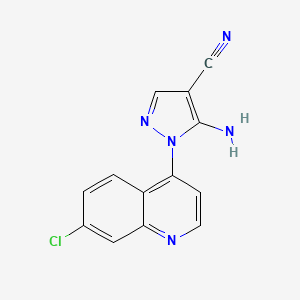
Cyclopropane-1,2-dicarbohydrazide;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane-1,2-dicarbohydrazide;trihydrate is a chemical compound with the molecular formula C5H10N4O2·3H2O It is a derivative of cyclopropane, featuring two carbohydrazide groups attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropane-1,2-dicarbohydrazide;trihydrate can be synthesized through the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in a suitable solvent such as ethanol or water. The resulting product is then purified through recrystallization to obtain the trihydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane-1,2-dicarbohydrazide;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic/basic conditions.
Major Products
Oxidation: Formation of cyclopropane-1,2-dicarboxylic acid derivatives.
Reduction: Formation of cyclopropane-1,2-dicarbohydrazine.
Substitution: Formation of various substituted hydrazides.
Aplicaciones Científicas De Investigación
Cyclopropane-1,2-dicarbohydrazide;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropane-1,2-dicarbohydrazide;trihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropane-1,2-dicarboxylic acid
- Cyclopropane-1,2-dicarbohydrazine
- Cyclopropane-1,2-dicarboxamide
Uniqueness
Cyclopropane-1,2-dicarbohydrazide;trihydrate is unique due to its specific structural features, such as the presence of two carbohydrazide groups and the trihydrate form. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H26N8O7 |
|---|---|
Peso molecular |
370.36 g/mol |
Nombre IUPAC |
cyclopropane-1,2-dicarbohydrazide;trihydrate |
InChI |
InChI=1S/2C5H10N4O2.3H2O/c2*6-8-4(10)2-1-3(2)5(11)9-7;;;/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11);3*1H2 |
Clave InChI |
HPYRGESZOODOMN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)
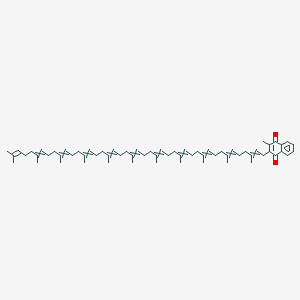
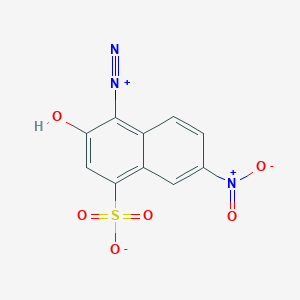
![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
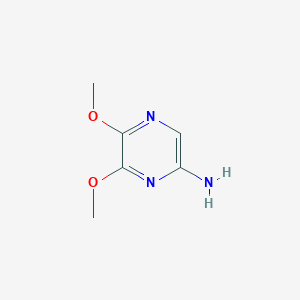

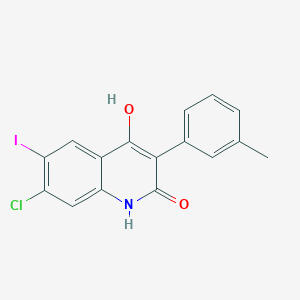
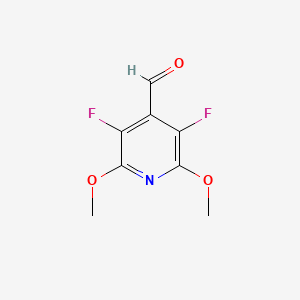
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
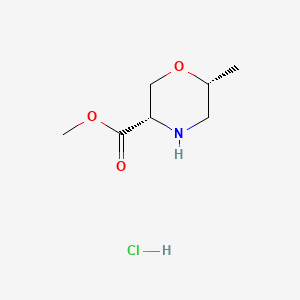
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)
